N1-benzylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
N1-benzylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C14H22N2Cl2. It is a white crystalline powder that is soluble in water and ethanol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of benzylamine with cyclohexane-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired diamine compound. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-benzylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N1-benzylcyclohexane-1,4-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-benzylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N1-benzylcyclohexane-1,4-diamine
- Cyclohexane-1,4-diamine
- Benzylamine
Uniqueness
N1-benzylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-N-benzylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCOBEJAVHSGGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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